(1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride

STAT3 inhibitor peptidomimetic SH2 domain

(1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride (CAS 73804-69-0) is the hydrochloride salt of racemic cis-3,4-methanoproline—a conformationally rigid bicyclic proline surrogate in which a cyclopropane bridge fuses the C3–C4 positions of the pyrrolidine ring. This structural constraint locks the pyrrolidine into a flattened boat conformation that strongly predisposes the residue toward a poly-L-proline type II (PPII) backbone geometry (φ ∼ −70°, ψ ∼ 131°), distinguishing it from the more flexible natural L-proline and from other substituted proline analogs.

Molecular Formula C6H10ClNO2
Molecular Weight 163.6 g/mol
CAS No. 73804-69-0
Cat. No. B1383768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
CAS73804-69-0
Molecular FormulaC6H10ClNO2
Molecular Weight163.6 g/mol
Structural Identifiers
SMILESC1C2C1C(NC2)C(=O)O.Cl
InChIInChI=1S/C6H9NO2.ClH/c8-6(9)5-4-1-3(4)2-7-5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4-,5-;/m1./s1
InChIKeyKWBHCTGCOVQKMK-DEVUXVJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride (CAS 73804-69-0): A Conformationally Constrained Proline Analog for Peptidomimetic and Agrochemical Research


(1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride (CAS 73804-69-0) is the hydrochloride salt of racemic cis-3,4-methanoproline—a conformationally rigid bicyclic proline surrogate in which a cyclopropane bridge fuses the C3–C4 positions of the pyrrolidine ring [1]. This structural constraint locks the pyrrolidine into a flattened boat conformation that strongly predisposes the residue toward a poly-L-proline type II (PPII) backbone geometry (φ ∼ −70°, ψ ∼ 131°), distinguishing it from the more flexible natural L-proline and from other substituted proline analogs [2]. Originally isolated from Aesculus parviflora seeds, the compound serves as a versatile scaffold in peptidomimetic drug design, agricultural chemical hybridizing agent (CHA) development, and proline metabolism research [1][3].

Why Generic Proline or Other Proline Analogs Cannot Substitute for (1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid Hydrochloride


The (1R,2R,5S) stereochemistry defines the cis (exo) relationship between the 2-carboxylate and the cyclopropane bridge—a geometry that is functionally non-interchangeable with either the trans diastereomer or unconstrained L-proline. Empirical data demonstrate that cis-3,4-methanoproline is a significantly more potent inhibitor of bacterial growth than its trans counterpart due to higher permease affinity and more effective feedback inhibition of proline biosynthesis [1]. In wheat, the cis racemate exhibits superior pollen-suppressing activity over the trans racemate [2]. Moreover, in peptidomimetic drug design, replacing native proline with cis-3,4-methanoproline can improve target binding affinity by nearly 2-fold in phosphopeptide inhibitors of Stat3 [3], while simple substitution with other 4-substituted prolines (e.g., cis-4-fluoroproline, trans-4-hydroxyproline) yields inferior or equivalent affinity [4]. These stereochemistry-dependent and scaffold-dependent activity differences preclude generic interchangeability.

Quantitative Differentiation Evidence for (1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid Hydrochloride Against Closest Analogs


Stat3 SH2 Domain Binding Affinity: cis-3,4-Methanoproline Outperforms Native Proline and Four Other Substituted Prolines in a Single Head-to-Head Fluorescence Polarization Assay

In a systematic head-to-head comparison of six proline analogs incorporated at the Xaa position of a β-methyl-4-phosphocinnamoyl-leucinyl-Xaa-4-aminopentamide scaffold, cis-3,4-methanoproline (mPro) exhibited the lowest IC50 (88 ± 11 nM) among all analogs tested, representing a 1.75-fold improvement over native proline (IC50 = 154 ± 10 nM) [1]. The methanoproline substitution outperformed 4,4-difluoroproline (121 ± 16 nM, 1.38-fold better), 4,4-dimethylproline (155 ± 31 nM, equivalent to proline), cis-4-fluoroproline (246 ± 62 nM, 1.6-fold worse than proline), and trans-4-hydroxyproline (166 ± 10 nM) [1].

STAT3 inhibitor peptidomimetic SH2 domain cancer therapeutics fluorescence polarization

Optimization of Stat3 Inhibitor Affinity: Proline→cis-3,4-Methanoproline Substitution Yields Highest-Affinity Inhibitor Reported (IC50 = 69 nM vs. 130 nM Baseline)

In an independent medicinal chemistry optimization campaign, replacing the proline residue with cis-3,4-methanoproline at the pY+2 position of a lead phosphopeptide (pCinn-Leu-Pro-Gln-NHBn) produced the highest-affinity Stat3 inhibitor reported at the time of publication: IC50 = 69 nM in a fluorescence polarization assay, compared to IC50 = 130 nM for the best inhibitor bearing native proline in the equivalent position [1]. This represents a ~1.9-fold improvement in affinity attributable specifically to the methanoproline substitution.

STAT3 phosphopeptide inhibitor anticancer glutamine mimic structure–affinity relationship

Cis vs. Trans Differential Antibacterial Activity: Cis-3,4-Methanoproline Is a Significantly More Potent Inhibitor of E. coli and S. typhimurium Growth

Both cis- and trans-3,4-methano-L-prolines inhibit growth of Escherichia coli and Salmonella typhimurium; however, the cis isomer is a much more effective inhibitor than the trans isomer [1]. The differential activity is mechanistically linked to the proline permease: the affinity of the S. typhimurium permease for the cis isomer was comparable to that for proline itself, whereas affinity for the trans isomer was considerably lower [1]. On a molar basis, cis-3,4-methano-L-proline was also more effective than the trans isomer in exerting end-product feedback inhibition of proline biosynthesis—the primary mechanism of toxicity [1].

antibacterial proline metabolism inhibitor Escherichia coli Salmonella typhimurium permease affinity

Cis vs. Trans Differential Pollen Suppression Activity: Cis Racemate of Methanoproline Is the Preferred Stereoisomer for Chemical Hybridizing Agent Applications in Cereal Grains

U.S. Patent 4,249,936 explicitly discloses that while both cis and trans racemic mixtures of methanoproline inhibit pollen formation in cereal grains, 'with respect to some cereal grains the cis racemate is more active for that purpose than is the trans racemate' [1]. This differential activity motivated the development of a dedicated chemical conversion process to transform the trans racemate into the cis racemate, underscoring the practical and commercial significance of the stereochemical distinction [1]. The (1R,2R,5S)-rel compound is the hydrochloride salt form of this cis racemate, providing enhanced aqueous solubility for formulation as a foliar spray [2].

chemical hybridizing agent male sterility wheat F1 hybrid seed pollen inhibition

Conformational Pre-Organization: 3-Azabicyclo[3.1.0]hexane Scaffold Locks Backbone Dihedral Angles to Near-Ideal PPII Geometry, Whereas Proline Samples Multiple Conformations

NMR-based conformational analysis of proline-templated amino acids (PTAAs) based on the 3-azabicyclo[3.1.0]hexane system reveals that the bicyclic scaffold strongly populates a single conformer with backbone dihedral angles φ ∼ −70° and ψ ∼ 131° in oligomeric peptides, closely approximating the ideal PPII helix geometry (φ ∼ −75°, ψ ∼ 145°) [1]. In contrast, unconstrained L-proline can adopt both cis- and trans-amide conformations and populates multiple ψ/φ states depending on sequence context [1]. NOE data, coupling constants, and molecular modeling are all consistent with a flattened boat conformation for residues based on this bicyclic system [1].

peptide conformation PPII helix proline-templated amino acid NMR molecular modeling

Class-Level Translational Validation: The 3-Azabicyclo[3.1.0]hexane Scaffold Enabled a 1000-Fold Improvement in NS3 Protease Inhibition That Culminated in the FDA-Approved Drug Boceprevir

The boceprevir discovery program demonstrated that incorporating a dimethylcyclopropylproline moiety (a 6,6-dimethyl derivative of the 3-azabicyclo[3.1.0]hexane-2-carboxylic acid scaffold) at the P2 position of a peptidomimetic inhibitor resulted in a 1000-fold increase in NS3 protease inhibition compared to the corresponding proline-based pentapeptide scaffold [1]. This SAR finding was pivotal to the clinical development of boceprevir (Victrelis™), an FDA-approved direct-acting antiviral for hepatitis C [1]. While the target compound (CAS 73804-69-0) lacks the gem-dimethyl substitution, it represents the unsubstituted parent scaffold from which boceprevir's P2 moiety was derived, and the conformational constraint conferred by the [3.1.0] bicyclic core is the unifying pharmacophoric element underlying this class-level potency enhancement.

HCV NS3 protease boceprevir dimethylcyclopropylproline structure-based drug design antiviral

Validated Application Scenarios for (1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid Hydrochloride Based on Quantitative Differentiation Evidence


Stat3-Targeted Anticancer Peptidomimetic Lead Optimization

Medicinal chemistry teams developing phosphopeptide inhibitors of the Stat3 SH2 domain should prioritize (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride as the pY+2 backbone constraint. The direct head-to-head fluorescence polarization data demonstrate that cis-3,4-methanoproline delivers an IC50 of 88 ± 11 nM—a 1.75-fold improvement over proline (154 ± 10 nM) and the best affinity among six tested proline analogs [1]. In a separate optimization campaign, the Pro→cis-3,4-methanoproline substitution produced the highest-affinity Stat3 inhibitor reported at the time (IC50 = 69 nM vs. 130 nM baseline) [2]. The conformational pre-organization toward PPII geometry (φ ∼ −70°, ψ ∼ 131°) [3] provides a rational structural basis for these affinity gains.

Chemical Hybridizing Agent Development for Hybrid Cereal Seed Production

Agrochemical R&D groups seeking male sterilants for F1 hybrid wheat or other cereal grain programs should specify the cis racemate form (as the hydrochloride salt, CAS 73804-69-0) rather than the trans isomer. U.S. Patent 4,249,936 establishes that the cis racemate is more active than the trans racemate in suppressing pollen formation [4]. The HCl salt form provides the aqueous solubility needed for foliar spray formulation. The synthetic route from 1,2-cyclopropanedicarboxylic acid reported by Kollmeyer et al. enables multigram production of the racemic hydrochloride salt, supporting both research-scale formulation screening and pilot field trials [5].

Proline Metabolism Inhibition Studies in Bacterial Systems

Investigators studying proline metabolism as an antibacterial target should procure the cis (1R,2R,5S) stereoisomer specifically. The published mechanism-of-toxicity study demonstrates that the cis isomer is a much more effective inhibitor of E. coli and S. typhimurium growth than the trans isomer, with S. typhimurium permease affinity for the cis isomer being comparable to that of proline itself [6]. The compound acts via dual mechanisms—competitive permease uptake and feedback inhibition of proline biosynthesis—making it a valuable tool compound for dissecting proline metabolic pathways and validating proline auxotrophy as an antibacterial strategy.

Scaffold for Constrained Peptidomimetic Library Synthesis Targeting PPII-Recognizing Domains

Drug discovery programs targeting PPII-helix-recognizing domains (SH2, WW, EVH1, profilin) can employ (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride as a versatile starting scaffold for synthesizing focused libraries of conformationally constrained peptidomimetics. The boceprevir precedent—where a 6,6-dimethyl derivative of this scaffold yielded a 1000-fold improvement in NS3 protease inhibition over proline and culminated in FDA approval [7]—provides compelling class-level validation. The unsubstituted scaffold (CAS 73804-69-0) enables N-functionalization (Boc, Fmoc, acyl) and ring derivatization for SAR exploration, with the core bicyclic structure ensuring consistent PPII conformational bias regardless of side-chain modifications.

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